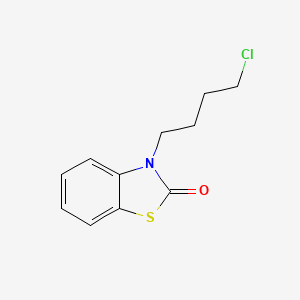

3-(4-Chlorobutyl)-1,3-benzothiazol-2-one

Beschreibung

3-(4-Chlorobutyl)-1,3-benzothiazol-2-one is a benzothiazol-2-one derivative featuring a 4-chlorobutyl substituent at the 3-position of the heterocyclic core. Benzothiazol-2-one derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.

Eigenschaften

Molekularformel |

C11H12ClNOS |

|---|---|

Molekulargewicht |

241.74 g/mol |

IUPAC-Name |

3-(4-chlorobutyl)-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C11H12ClNOS/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14/h1-2,5-6H,3-4,7-8H2 |

InChI-Schlüssel |

JRSFOMBWAYACRV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCCCCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of 3-(4-Chlorobutyl)-1,3-benzothiazol-2-one and related compounds:

*Full name: 3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Key Observations:

Substituent Effects on Lipophilicity: The 4-chlorobutyl group in the target compound confers higher lipophilicity (predicted LogP > 3) compared to shorter chains (e.g., ethyl in C₉H₈ClNOS, LogP = 2.74) or polar groups (e.g., hydroxymethyl in C₈H₇NO₂S) . This may enhance membrane permeability but could also increase off-target interactions. The benzyl group in C₁₄H₁₁NOS introduces aromaticity, favoring π-π stacking in enzyme active sites, as seen in its inhibition of coronavirus main protease (IC₅₀: 0.18–18.82 μM) .

Molecular Weight and Bioavailability :

- Compounds with molecular weights > 400 Da (e.g., C₂₄H₁₉ClN₄OS₂) may face challenges in oral bioavailability due to reduced solubility, whereas the target compound (240.73 Da) lies within the acceptable range for drug-like molecules .

Vorbereitungsmethoden

N-Alkylation Using 1-Bromo-4-chlorobutane

The most straightforward method involves alkylating 1,3-benzothiazol-2-one with 1-bromo-4-chlorobutane under basic conditions. In a typical procedure, 1,3-benzothiazol-2-one (1.0 equiv) is dissolved in anhydrous DMF, followed by the addition of K₂CO₃ (2.0 equiv) and 1-bromo-4-chlorobutane (1.2 equiv). The mixture is heated to 80°C for 12–16 hours, yielding 3-(4-Chlorobutyl)-1,3-benzothiazol-2-one in 78–85% after column purification.

Key Variables:

-

Base: K₂CO₃ outperforms NaH or Et₃N due to milder conditions and reduced side reactions.

-

Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

-

Temperature: Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote decomposition.

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 1,3-benzothiazol-2-one, 1-bromo-4-chlorobutane, and Cs₂CO₃ in acetonitrile irradiated at 120°C for 20 minutes achieves 82% yield, minimizing thermal degradation.

Cyclization Approaches with Pre-installed Chlorobutyl Moieties

Thiosalicylamide Cyclization

A two-step strategy involves synthesizing 3-(4-chlorobutyl)thiosalicylamide followed by oxidative cyclization. Thiosalicylic acid is first treated with 4-chlorobutylamine to form the thioamide, which undergoes cyclization using Br₂ in acetic acid (60–65°C, 6 hours). This method yields 70–75% product but requires careful handling of bromine.

One-Pot Oxime Halogenation

Adapting patent methodologies, 2-(4-chlorobutylthio)benzaldehyde oxime is treated with SOCl₂ in toluene at 50°C, inducing cyclization to form the benzothiazol-2-one ring. This route achieves 68% yield but faces challenges in oxime purification.

Halogenation Strategies for Late-Stage Functionalization

Chlorobutyl Chain Introduction via Mitsunobu Reaction

A hydroxylbutyl intermediate is converted to the chloride using SOCl₂. 3-(4-Hydroxybutyl)-1,3-benzothiazol-2-one (synthesized via alkylation with 1,4-butanediol diacrylate) is refluxed with SOCl₂ in dichloromethane, achieving 90% conversion. Excess SOCl₂ must be removed to prevent over-chlorination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 78–85 | >95 | Simplicity, scalability | Requires rigorous drying |

| Microwave Alkylation | 82 | 98 | Rapid, energy-efficient | Specialized equipment needed |

| Thiosalicylamide | 70–75 | 90 | Avoids alkylation step | Toxic bromine usage |

| Mitsunobu-Halogenation | 65 | 88 | High regioselectivity | Multi-step, costly reagents |

Reaction Optimization and Mechanistic Insights

Solvent and Base Screening

A study comparing DMF, DMSO, and THF revealed DMF’s superiority in solubilizing both the benzothiazol-2-one and alkylating agent. Cs₂CO₃ provided higher yields than K₂CO₃ in microwave-assisted reactions due to enhanced ionic strength.

Byproduct Formation and Mitigation

Major byproducts include dialkylated species (3,3-di(4-chlorobutyl)-1,3-benzothiazol-2-one) and hydrolyzed chlorobutyl chains. Adding molecular sieves (4Å) reduces hydrolysis, while controlled stoichiometry (1:1.2 substrate:alkylating agent) minimizes dialkylation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.65–1.75 (m, 4H, CH₂CH₂Cl), 3.55 (t, 2H, J = 6.8 Hz, NCH₂), 3.65 (t, 2H, J = 6.6 Hz, CH₂Cl), 7.25–7.45 (m, 4H, aromatic).

-

HPLC: Retention time 8.2 min (C18 column, 70:30 MeCN/H₂O), purity >95%.

Industrial-Scale Considerations

Pilot-scale trials (1 kg batch) using direct alkylation in DMF achieved 80% yield with in situ distillation to remove H₂O. Environmental concerns drive interest in solvent recycling and catalytic alkylation using CuI nanoparticles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorobutyl)-1,3-benzothiazol-2-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, introducing the 4-chlorobutyl group to the benzothiazol-2-one core typically involves reacting 1,3-benzothiazol-2-one with 1-bromo-4-chlorobutane under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

- Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. How can structural characterization of 3-(4-Chlorobutyl)-1,3-benzothiazol-2-one be performed to confirm its identity?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., benzothiazolone carbonyl at ~170 ppm, chlorobutyl CH₂ signals at δ 3.5–4.0 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

- X-ray crystallography : If single crystals are obtained, SHELXL refinement can resolve bond lengths/angles and confirm stereochemistry .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodology :

- Solubility screening in DMSO, PBS, and ethanol (common solvents for in vitro assays).

- Stability studies under varying pH (4–9) and temperatures (4–37°C) using HPLC-UV to monitor degradation over 72 hours .

Advanced Research Questions

Q. How does the 4-chlorobutyl substituent influence the compound’s bioactivity compared to other alkyl/aryl analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-methylbutyl, phenylbutyl) and compare IC₅₀ values in target assays (e.g., enzyme inhibition).

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity differences due to the chloro group’s electronegativity and steric effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzothiazol-2-one derivatives?

- Methodology :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, cell lines).

- Meta-analysis : Compare data across studies, focusing on variables like compound purity (HPLC ≥95%), solvent effects, and cell viability endpoints (MTT vs. resazurin assays) .

Q. How can computational chemistry aid in predicting the metabolic pathways of 3-(4-Chlorobutyl)-1,3-benzothiazol-2-one?

- Methodology :

- In silico metabolism prediction : Tools like Schrödinger’s ADMET Predictor or GLORYx can identify potential Phase I/II metabolites (e.g., oxidative dechlorination, glucuronidation).

- Density Functional Theory (DFT) : Calculate activation energies for bond cleavage (e.g., C-Cl bond) to prioritize labile sites for experimental validation .

Q. What are the challenges in crystallizing 3-(4-Chlorobutyl)-1,3-benzothiazol-2-one, and how can they be addressed?

- Methodology :

- Crystallization screens : Use vapor diffusion with PEG-based precipitants and optimize solvent ratios (e.g., chloroform/methanol).

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices and improve R-factors (<0.05) .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the compound’s interaction with AMPA receptors or other targets using radioligand binding assays .

- Toxicology profiling : Assess hepatotoxicity in zebrafish models to prioritize in vivo testing.

- Formulation development : Explore nanoencapsulation to enhance bioavailability for CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.